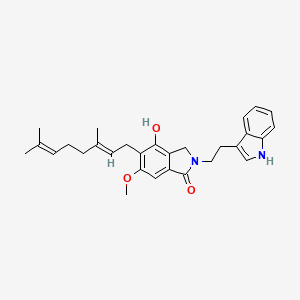
Corallocin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corallocin C is a natural product isolated from the mushroom Hericium coralloides. This compound has a unique benzofuranone and isoindolinone structure, which contributes to its biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of corallocin C involves several key steps, including the Suzuki coupling reaction, Vilsmeier-Haack formylation, and Wittig reaction . The Suzuki coupling reaction is a pivotal step that proceeds with high stereoselectivity and good yield . The Vilsmeier-Haack formylation and Wittig reaction are robust transformations that allow for effective access to this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis and isolation from natural sources .
Chemical Reactions Analysis
Types of Reactions: Corallocin C undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoryl chloride, aluminum chloride, and sodium borohydride . These reagents facilitate the transformation of this compound into different derivatives with potential therapeutic applications .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified benzofuranone and isoindolinone structures . These derivatives exhibit different biological activities, making them valuable for further research and development .
Scientific Research Applications
Corallocin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound for studying complex organic reactions . In biology, it has been shown to induce nerve growth factor and brain-derived neurotrophic factor expression, making it a potential therapeutic agent for neurodegenerative diseases . In medicine, this compound exhibits antiproliferative activity against human cancer cell lines, suggesting its potential as an anticancer agent . Additionally, this compound has applications in the pharmaceutical industry as a lead compound for drug development .
Mechanism of Action
Corallocin C exerts its effects by inducing the expression of nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These neurotrophic factors play crucial roles in the growth, development, and survival of neurons . The molecular targets and pathways involved in the mechanism of action of this compound include the activation of specific receptors and signaling pathways that regulate neurotrophin expression .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to corallocin C include corallocin A, corallocin B, hericerin, and isohericerinol A . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness of this compound: This compound is unique due to its specific benzofuranone and isoindolinone structure, which contributes to its distinct biological activities . Unlike other similar compounds, this compound has been shown to induce both nerve growth factor and brain-derived neurotrophic factor expression, making it a valuable compound for neurotrophic research .
Properties
CAS No. |
2002492-45-5 |
|---|---|
Molecular Formula |
C29H34N2O3 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-6-methoxy-3H-isoindol-1-one |
InChI |
InChI=1S/C29H34N2O3/c1-19(2)8-7-9-20(3)12-13-23-27(34-4)16-24-25(28(23)32)18-31(29(24)33)15-14-21-17-30-26-11-6-5-10-22(21)26/h5-6,8,10-12,16-17,30,32H,7,9,13-15,18H2,1-4H3/b20-12+ |
InChI Key |
KBDZJFMUKPGBBP-UDWIEESQSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CNC4=CC=CC=C43)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


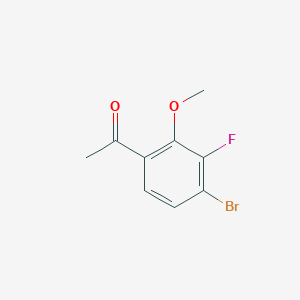
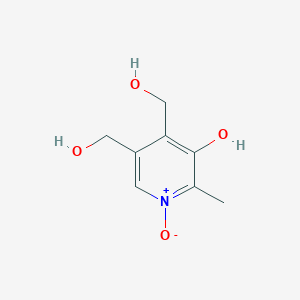
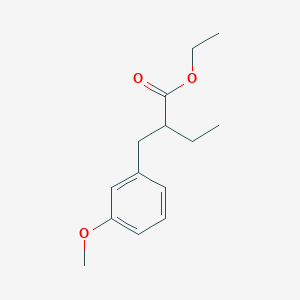

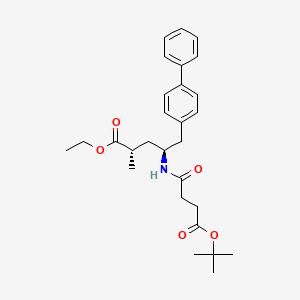

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)
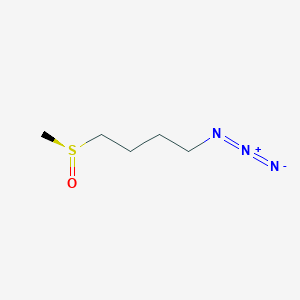
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
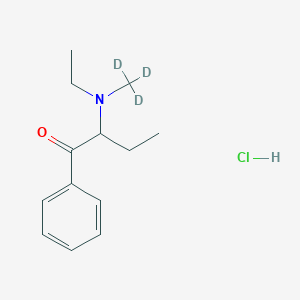
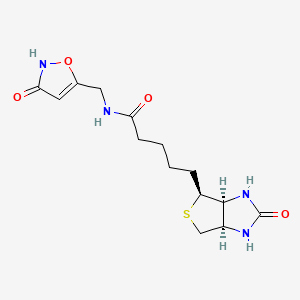
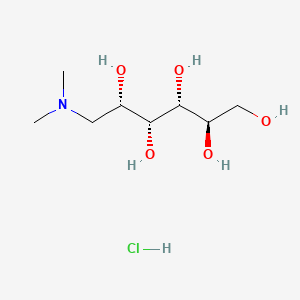
![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
